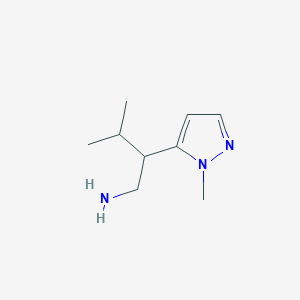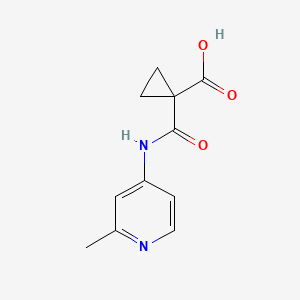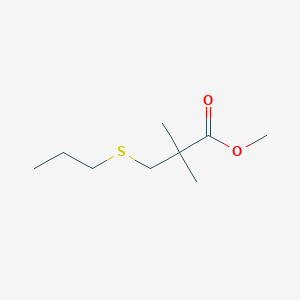
3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile
Descripción general
Descripción
3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile, also known as 4M-TFP, is a novel trifluoromethyl-substituted pyridine-2-carbonitrile derivative that has recently been studied for its potential applications in scientific research. 4M-TFP exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer and neuroprotective effects. It has also been used in the synthesis of various compounds and has been found to have potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer and neuroprotective effects. It has also been used in the synthesis of various compounds, including anti-cancer drugs, and has been found to have potential applications in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile is not yet fully understood. However, it is believed that its anti-inflammatory, anti-cancer and neuroprotective effects are due to its ability to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-kB).
Biochemical and Physiological Effects
3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. It has also been found to inhibit the activity of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-kB), two proteins involved in the regulation of inflammatory responses. In addition, it has been found to have anti-cancer and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of biological activities. However, it also has some limitations. It has a short half-life in vivo, meaning that it needs to be administered multiple times in order to achieve the desired effects. In addition, it is not yet fully understood how 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile interacts with other drugs, so it is important to consider this when using it in laboratory experiments.
Direcciones Futuras
The potential future directions for 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile are numerous. It has already been studied for its potential applications in the treatment of various diseases, including cancer, and further research is needed to better understand its mechanism of action and potential therapeutic effects. In addition, further research is needed to better understand its interactions with other drugs, as well as its potential side effects. Finally, further research is needed to explore its potential applications in the synthesis of other compounds.
Propiedades
IUPAC Name |
3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4/c1-18-2-4-19(5-3-18)11-6-9(12(13,14)15)8-17-10(11)7-16/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUDIGDVQIHLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153118 | |
| Record name | 2-Pyridinecarbonitrile, 3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1449117-69-4 | |
| Record name | 2-Pyridinecarbonitrile, 3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarbonitrile, 3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B1430351.png)

![Methyl 3-[(2-methoxyphenyl)methanesulfonyl]propanoate](/img/structure/B1430354.png)

![Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1430356.png)
